Dauricinoline

Vue d'ensemble

Description

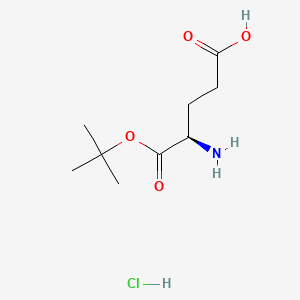

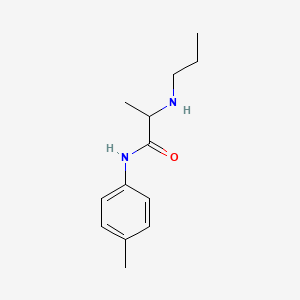

Dauricinoline is a bisbenzylisoquinoline alkaloid with the molecular formula C37H42N2O6. It is a naturally occurring compound found in the rhizome of Menispermum dauricum DC, a plant traditionally used in Chinese medicine for its anti-inflammatory and detoxifying properties . This compound is known for its pharmacological activities, including anti-inflammatory and anti-tumor effects .

Mécanisme D'action

Target of Action

Dauricinoline, a bisbenzylisoquinoline alkaloid, has been identified as a potential inhibitor of nuclear factor-κB (NF-κB) . NF-κB is a protein complex that plays a crucial role in cellular responses, including inflammation, immunity, and cell survival .

Mode of Action

This compound interacts with NF-κB, potentially inhibiting its activity . This interaction could lead to a decrease in the expression of inflammatory mediators, contributing to the compound’s anti-inflammatory effects .

Biochemical Pathways

It is known that nf-κb plays a central role in various acute and chronic inflammatory diseases . Therefore, the inhibition of NF-κB by this compound could potentially affect multiple inflammatory pathways, leading to a reduction in inflammation.

Result of Action

This compound’s interaction with NF-κB leads to a reduction in the expression of inflammatory mediators . This could result in a decrease in inflammation, potentially making this compound useful in the treatment of inflammatory diseases .

Analyse Biochimique

Cellular Effects

Dauricinoline has been found to have anti-inflammatory effects . It is suggested to inhibit the nuclear factor-κB (NF-κB), which plays a key role in regulating the immune response to infection

Molecular Mechanism

It is known to interact with NF-κB, potentially influencing its activity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dauricinoline involves several steps, starting from simpler isoquinoline derivatives. The key steps include the formation of the bisbenzylisoquinoline structure through a series of condensation and cyclization reactions. Common reagents used in these reactions include methanol, water, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from the rhizome of Menispermum dauricum DC. The extraction process includes drying and grinding the plant material, followed by solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Dauricinoline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted isoquinoline compounds .

Applications De Recherche Scientifique

Dauricinoline has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of bisbenzylisoquinoline alkaloids and their chemical properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

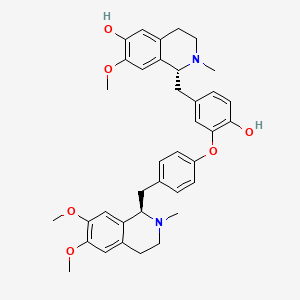

Dauricine: Another bisbenzylisoquinoline alkaloid with similar anti-inflammatory and anti-tumor properties.

Daurisoline: Known for its cardiovascular effects, including anti-arrhythmic properties.

Tetrandrine: Exhibits anti-inflammatory, anti-tumor, and anti-fibrotic activities.

Uniqueness of Dauricinoline

This compound is unique due to its specific inhibition of NF-κB and its potential to reduce the expression of multiple pro-inflammatory cytokines. This makes it particularly valuable in the study and treatment of inflammatory diseases and cancer .

Propriétés

IUPAC Name |

(1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-34(42-3)33(41)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFKIOLXDGQKCF-FIRIVFDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)O)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)O)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855823 | |

| Record name | (1R)-1-{[3-(4-{[(1R)-6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenoxy)-4-hydroxyphenyl]methyl}-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30984-80-6 | |

| Record name | (1R)-1-{[3-(4-{[(1R)-6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenoxy)-4-hydroxyphenyl]methyl}-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Dauricinoline and where is it found?

A1: this compound is a phenolic alkaloid primarily isolated from the roots and rhizomes of the plant Menispermum dauricum DC., commonly known as Asian moonseed. [, , ] This plant is used in traditional Chinese medicine.

Q2: How does this compound compare to other alkaloids found in Menispermum dauricum?

A2: Menispermum dauricum contains various alkaloids, with Dauricine being one of the most abundant. Studies have shown that in some regions, this compound is present in significant quantities, even exceeding Daurisoline, another alkaloid commonly found in this plant. []

Q3: Has this compound shown any promising biological activity?

A3: While this compound itself has not been extensively studied, a closely related alkaloid from the same plant, Daurisoline, exhibits interesting interactions with G-quadruplex DNA structures. [] These structures are implicated in crucial cellular processes and are considered potential targets for anti-cancer therapies. Although more research is needed, this finding suggests that this compound, sharing structural similarities with Daurisoline, might also interact with these biological targets.

Q4: Are there any analytical methods available to identify and quantify this compound?

A5: Researchers have successfully isolated and identified this compound from Menispermum dauricum using techniques like column chromatography for separation and spectroscopic methods like NMR and mass spectrometry for structural elucidation. [, ] While specific details regarding quantification methods were not provided in the abstracts, it's plausible that techniques like HPLC coupled with suitable detectors are employed for this purpose.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,8AS)-3-Methoxyhexahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B591263.png)

![methyl (9R,12S,13Z,16S,17R)-13-ethylidene-18-oxo-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B591276.png)